

Preclinical Profile of BMS-935177: A Potent and Reversible BTK Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) and Fc receptor (FcR) pathways, making it a compelling therapeutic target for a range of autoimmune diseases and B-cell malignancies.[1][2] **BMS-935177** is a potent and selective, reversible inhibitor of BTK.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of **BMS-935177**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

In Vitro Potency and Selectivity

BMS-935177 demonstrates high potency against BTK with an IC50 value of 2.8 nM in cell-free assays.[5] It exhibits good kinase selectivity, being 5- to 67-fold more selective for BTK over other Tec family kinases (TEC, BMX, ITK, and TXK).[5] Further selectivity profiling revealed that **BMS-935177** is over 50-fold more selective against the SRC family of kinases, with a remarkable 1100-fold selectivity over SRC itself.[5] Other kinases, including TRKA, HER4, TRKB, and RET, were inhibited with potencies greater than 150 nM.[5]

Table 1: In Vitro Potency and Selectivity of BMS-935177



Target	IC50 (nM)	Assay Type	
ВТК	2.8	Cell-free	
ВТК	3	Cell-free	
TEC	13	Cell-free	
BLK	20	Cell-free	
ВМХ	24	Cell-free	
TrkA	30	Cell-free	
Ramos B cells (Ca2+ flux)	27	Cell-based	
Human peripheral B cells (CD69 expression)	-	Cell-based	
PBMCs (TNFα production)	14	Cell-based	
Human whole blood (CD69)	550 ± 100	Cell-based	
Mouse whole blood (CD69)	2060 ± 240	Cell-based	

Data sourced from multiple references.[3][5]

Cellular Activity

In cellular assays, **BMS-935177** effectively inhibits B-cell signaling. It inhibited calcium flux in human Ramos B cells with an IC50 of 27 nM and suppressed CD69 surface expression on peripheral B cells stimulated with anti-IgM and anti-IgG.[3][5] Notably, it had no impact on CD69 expression in B cells stimulated via the CD40 receptor, highlighting its specificity for the BCR pathway.[3][5] Furthermore, **BMS-935177** inhibited TNFα production in peripheral blood mononuclear cells (PBMCs) driven by IgG-containing immune complexes with an IC50 of 14 nM, demonstrating its activity on Fcγ receptor signaling.[3][5]

Experimental Protocols BTK Kinase Inhibition Assay (Cell-Free)



This assay determines the half-maximal inhibitory concentration (IC50) of a compound against BTK in a biochemical setting.[6]

- Reagents and Materials:
 - Human recombinant BTK (1 nM)
 - Fluoresceinated peptide substrate (1.5 μM)
 - ATP (20 μM, at the apparent Km)
 - Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, 4 mM DTT in 1.6% DMSO.
 - BMS-935177 (dissolved in DMSO at 10 mM and serially diluted)
 - 384-well V-bottom plates
 - EDTA (35 mM) for reaction termination.
 - Electrophoretic separation instrument for detection.
- Procedure:
 - 1. Add **BMS-935177** at various concentrations, human recombinant BTK, fluoresceinated peptide, and ATP to the wells of a 384-well plate.
 - 2. The final assay volume is 30 μ L.
 - 3. Incubate the plate at room temperature for 60 minutes.
 - 4. Terminate the reaction by adding 45 μ L of 35 mM EDTA to each well.
 - 5. Analyze the reaction mixture by electrophoretic separation of the fluorescent substrate and the phosphorylated product.
 - Measure the fluorescence at an excitation of 488 nm and an emission of 530 nm.



7. Calculate the percent inhibition at each concentration of **BMS-935177** and determine the IC50 value.

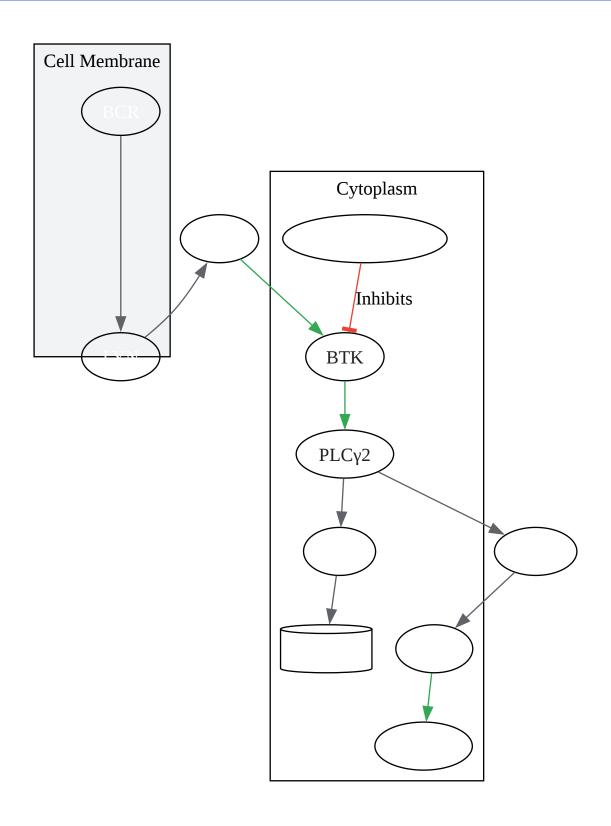
Ramos B-cell Calcium Flux Assay

This cell-based assay measures the ability of a compound to inhibit B-cell receptor (BCR)-mediated calcium mobilization.[6]

- · Cell Line: Human Ramos B-cells.
- Stimulus: Anti-IgG.
- Procedure:
 - 1. Incubate Ramos B-cells with varying concentrations of **BMS-935177** for 1 hour in the dark.
 - 2. Stimulate the cells with anti-IgG to induce BCR signaling.
 - 3. Measure the resulting intracellular calcium flux using a suitable fluorescent indicator and a plate reader (e.g., FLIPR).
 - 4. Determine the IC50 value based on the inhibition of the calcium flux signal.

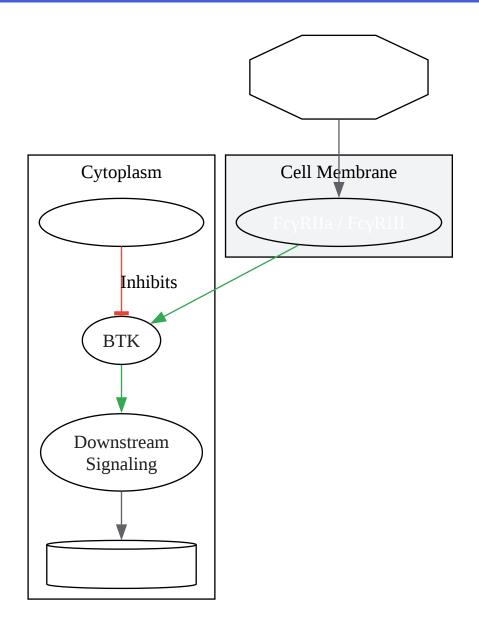
Signaling Pathways





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In Vivo Efficacy

The in vivo efficacy of **BMS-935177** was evaluated in a mouse model of collagen-induced arthritis (CIA), a common preclinical model for rheumatoid arthritis.[3] In this model, **BMS-935177** demonstrated a dose-dependent reduction in both the severity and incidence of the disease when administered orally at doses of 10, 20, and 30 mg/kg once daily.[3] At the 10 mg/kg dose, disease severity was reduced by approximately 40% compared to the vehicle-treated group, and the number of animals exhibiting any signs of the disease was reduced by a third.[3]



Efficacy was also observed in a B-cell independent mouse model of collagen antibody-induced arthritis (CAIA).[1]

Experimental Protocol: Mouse Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics human rheumatoid arthritis.[7][8][9]

- Animals: Genetically susceptible mouse strains (e.g., DBA/1).
- Induction of Arthritis:
 - 1. Primary immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA).
 - 2. Inject the emulsion intradermally at the base of the tail.
- Treatment:
 - 1. Begin daily oral dosing of **BMS-935177** (10, 20, and 30 mg/kg) or vehicle on the day of primary immunization.
- Endpoint Assessment:
 - 1. Monitor mice for the development and severity of paw inflammation.
 - 2. Clinically score the arthritis based on erythema and swelling.

Pharmacokinetics

BMS-935177 exhibits excellent oral bioavailability across multiple preclinical species, ranging from 84% to 100% in mice, rats, dogs, and cynomolgus monkeys when dosed as a solution.[5] This is achieved despite its low aqueous solubility.[5] The compound shows low clearance in single intravenous infusion studies.[5] Plasma protein binding is high across all species, with less than 1% of the drug being free in human plasma.[5]

Table 2: Pharmacokinetic Parameters of BMS-935177



Species	Dose (IV)	T1/2 (h)	Oral Bioavailability (%) (Solution)
Mouse	2 mg/kg	4.0	84 - 100
Rat	2 mg/kg	5.1	84 - 100
Dog	-	-	84 - 100
Cynomolgus Monkey	-	-	84 - 100

Data sourced from reference[5].

Conclusion

The preclinical data for **BMS-935177** demonstrate that it is a potent, selective, and orally bioavailable reversible inhibitor of BTK. It effectively blocks signaling downstream of both the B-cell receptor and Fcy receptors, leading to significant efficacy in preclinical models of rheumatoid arthritis. These findings supported the advancement of **BMS-935177** into further clinical development.[1][10] However, it is noted that undesired side effects were observed during tolerability studies, which were potentially attributed to the presence of interconverting atropisomers.[1]

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